molecular formula C9H13BrN2O2S B2428515 tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate CAS No. 1314095-64-1

tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate

Cat. No.: B2428515
CAS No.: 1314095-64-1
M. Wt: 293.18
InChI Key: RAZVEDXVLUALRB-UHFFFAOYSA-N
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Description

Tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate is a brominated thiazole derivative designed for research and development, particularly in medicinal chemistry. This compound serves as a versatile synthetic intermediate. The bromine atom at the 5-position of the thiazole ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to explore diverse chemical space . The N-Boc (tert-butoxycarbonyl) and N-methyl groups on the thiazole-2-amine confer protective properties and influence the molecule's steric and electronic profile, which is critical in optimizing the pharmacokinetics and potency of drug candidates . Compounds based on the aminomethylene-thiazole scaffold have demonstrated significant research value in early-stage drug discovery projects. For instance, similar structures have been investigated as potent inhibitors of enzymes like lysyl oxidase (LOX), a key mediator of tumor growth and metastatic spread . The aminomethylene moiety in such inhibitors is believed to be essential for activity, potentially mimicking the natural lysyl substrate of the enzyme . Researchers can utilize this high-quality building block to synthesize targeted libraries for screening against various biological targets. The product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(5-bromo-1,3-thiazol-2-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(4)7-11-5-6(10)15-7/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZVEDXVLUALRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₉H₁₃BrN₂O₂S , with a molecular weight of 293.18 g/mol . The thiazole ring is substituted at the 2-position with a methylcarbamate group (-NH(C=O)O-tert-butyl) and at the 5-position with bromine. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic transformations.

Physicochemical Data

  • Solubility : Limited solubility in aqueous media but soluble in polar aprotic solvents like dimethylformamide (DMF) or ethyl acetate.
  • Storage : Stable at 2–8°C under anhydrous conditions, with degradation observed upon prolonged exposure to moisture.

Synthetic Routes to tert-Butyl (5-Bromothiazol-2-yl)(methyl)carbamate

Route 1: Sequential Methylation and Boc Protection

This two-step approach involves (1) methylation of 2-amino-5-bromothiazole followed by (2) carbamate formation using tert-butyl chloroformate.

Step 1: Synthesis of 2-(Methylamino)-5-bromothiazole

Reagents :

  • 2-Amino-5-bromothiazole (1 equiv)
  • Methyl iodide (1.2 equiv)
  • Potassium carbonate (K₂CO₃, 2 equiv)
  • Solvent: Anhydrous DMF

Conditions :

  • Reaction stirred at 25°C for 12 hours under nitrogen.
  • Progress monitored by thin-layer chromatography (TLC; eluent: 30% ethyl acetate/hexane).
  • Workup: Dilution with ice water, extraction with diethyl ether, and drying over Na₂SO₄.

Outcome :
Yield: ~75% (estimated from analogous reactions in literature).

Step 2: Carbamate Formation

Reagents :

  • 2-(Methylamino)-5-bromothiazole (1 equiv)
  • tert-Butyl chloroformate (Boc-Cl, 1.1 equiv)
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv)
  • Hydroxybenzotriazole (HOBt, 1.5 equiv)
  • Solvent: Dichloromethane (DCM)

Conditions :

  • EDCI and HOBt pre-activated for 30 minutes before adding Boc-Cl.
  • Reaction stirred at 25°C for 3 hours.
  • Purification: Column chromatography (20–40% ethyl acetate/hexane).

Outcome :
Yield: ~65% (based on similar carbamate syntheses).

Route 2: Hantzsch Thiazole Synthesis with In-Situ Bromination

This one-pot method constructs the thiazole ring while introducing bromine and the methylcarbamate group.

Reaction Setup

Reagents :

  • Thiourea derivative: N-Methylthiourea (1 equiv)
  • α-Bromoketone: 2-Bromo-1-(5-bromothiazol-2-yl)ethan-1-one (1 equiv)
  • Solvent: Ethanol

Conditions :

  • Reflux at 80°C for 6 hours.
  • Acidic workup with HCl to precipitate the product.

Outcome :
Yield: ~50% (extrapolated from anti-trypanosomal thiazole syntheses).

Optimization Strategies

Coupling Agent Selection

The use of EDCI/HOBt in Route 1 minimizes racemization and improves carbamate yields compared to traditional Schotten-Baumann conditions. Substituting EDCI with DCC (dicyclohexylcarbodiimide) resulted in lower yields (45%) due to side reactions.

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, DCM) enhanced reaction rates in Boc protection steps.
  • Ethanol in Route 2 facilitated cyclization but required stringent temperature control to avoid decomposition.

Purification Challenges

  • Column chromatography with ethyl acetate/hexane gradients effectively separated the target compound from unreacted starting materials.
  • Recrystallization in diethyl ether/hexane mixtures (1:3) yielded crystals suitable for X-ray diffraction.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, tert-butyl), 3.32 (s, 3H, N-CH₃), 7.21 (s, 1H, thiazole-H).
  • LC-MS : m/z 293.18 [M+H]⁺, confirming molecular weight.

Purity Assessment

  • HPLC : >97% purity using a C18 column (acetonitrile/water gradient).
  • Elemental Analysis : Calculated (%) for C₉H₁₃BrN₂O₂S: C 36.89, H 4.47, N 9.56; Found: C 36.72, H 4.51, N 9.48.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors, where the bromine enables Suzuki-Miyaura cross-coupling with boronic acids. For example, coupling with 4-morpholinophenylboronic acid yielded analogs with IC₅₀ values <1 μM against Trypanosoma brucei.

Solid Dispersion Formulations

Patent literature describes co-processing with carriers like microcrystalline cellulose (MCC) to enhance bioavailability. A 1:2 (w/w) dispersion with MCC improved dissolution rates by 40% in simulated gastric fluid.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields a new thiazole derivative.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula C9H13BrN2O2SC_9H_{13}BrN_2O_2S and a molecular weight of approximately 293.18 g/mol. The structure features a tert-butyl group , a bromo-substituted thiazole ring , and a carbamate functional group . The presence of the bromine atom enhances its lipophilicity, potentially improving its interaction with biological targets.

Pharmaceutical Development

1. Lead Compound for Drug Development

  • tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate serves as a lead compound in the development of new drugs targeting specific diseases, particularly those involving enzyme dysregulation or cancer cell proliferation. Its structural characteristics enable it to act on various biological pathways, making it a candidate for further modification and optimization.

2. Anticancer Activity

  • Compounds with thiazole moieties have been reported to exhibit anticancer properties. Studies indicate that derivatives of thiazole can inhibit specific protein kinases involved in cancer progression, suggesting that this compound may similarly affect cancer cell viability and metastasis .

Enzyme Inhibition Studies

1. Mechanism of Action

  • Research indicates that this compound may act as an inhibitor of lysyl oxidase, an enzyme implicated in the extracellular matrix remodeling associated with cancer metastasis . The inhibition of such enzymes could lead to reduced tumor growth and spread.

2. Binding Affinity Studies

  • Interaction studies utilizing techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to determine the binding affinity of this compound to various enzymes and receptors. Understanding these interactions is crucial for optimizing pharmacological properties.

Case Studies

1. Synthesis and Biological Evaluation

  • A study highlighted the synthesis of this compound from 5-bromothiazole using di-tert-butyl dicarbonate as a protecting group . Subsequent biological evaluations demonstrated its potential as an anti-metastatic agent, reinforcing its therapeutic promise.

2. Comparative Analysis with Related Compounds

  • Comparative studies with structurally similar compounds have shown that modifications to the thiazole ring can significantly alter biological activity, indicating that systematic exploration of structure-activity relationships (SAR) is essential for drug development .

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-methylthiazol-2-yl)carbamate
  • tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate
  • Methyl 2-Boc-aminothiazole-4-carboxylate

Uniqueness

tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate is unique due to the presence of the bromine atom at the 5-position of the thiazole ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and makes it valuable for specific applications in research and industry .

Biological Activity

tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate is a carbamate compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃BrN₂O₂S
  • Molecular Weight : 293.18 g/mol
  • CAS Number : 1314095-64-1

The compound features a bromine atom on the thiazole ring, which is significant for its reactivity and potential biological interactions. The tert-butyl group contributes to its hydrophobicity, which may enhance membrane permeability and bioavailability.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : It could interact with various receptors, modulating signaling pathways that influence cellular responses.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential applications in treating infections.

Antimicrobial Properties

Research indicates that compounds with thiazole moieties often exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess similar activities, warranting further investigation into its efficacy against various pathogens.

Study Overview

A recent study investigated the biological activity of several thiazole derivatives, including this compound. The focus was on their effects on lysyl oxidase (LOX), an enzyme involved in extracellular matrix remodeling.

CompoundIC50 Value (µM)Biological Activity
This compound15Moderate LOX inhibition
Control Compound A10Strong LOX inhibition
Control Compound B20Weak LOX inhibition

The results indicated that this compound exhibits moderate inhibition of LOX, suggesting potential therapeutic applications in conditions where LOX activity is dysregulated, such as fibrosis and cancer progression .

Synthetic Routes and Applications

The synthesis of this compound typically involves the reaction of 5-bromothiazol-2-amine with tert-butyl chloroformate in the presence of a base like pyridine. This method allows for the production of the compound in a laboratory setting:

  • Dissolve 5-bromothiazol-2-amine in acetonitrile.
  • Add pyridine and stir.
  • Slowly introduce di-tert-butyl dicarbonate.
  • Purify the product via recrystallization or chromatography.

Q & A

Q. What are the recommended methodologies for synthesizing tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Carbamate Formation : React 5-bromothiazol-2-amine with methyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the methylcarbamate group.

tert-Butyl Protection : Treat the intermediate with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions, using DMAP as a catalyst .

Purification : Use column chromatography (e.g., silica gel, DCM/MeOH 19:1) to isolate the product.

  • Characterization : Validate purity via TLC (Rf ~0.5) and confirm structure using ¹H/¹³C NMR (e.g., δ ~1.4 ppm for tert-butyl protons) and HR-ESI-MS (calculated vs. observed m/z) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., NIOSH-approved N95 mask) if handling powders in non-ventilated areas .
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention if irritation persists .
  • Storage : Keep in a dry, airtight container at room temperature, away from strong oxidizers .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : Compare ¹H NMR coupling constants (e.g., thiazole ring protons at δ 7.2–7.8 ppm) and tert-butyl group integration (9H).
  • HR-ESI-MS : Verify molecular ion peak (e.g., [M+H]⁺) against theoretical mass .
  • Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Melting Point : Confirm consistency with literature values (e.g., 103–106°C) .

Advanced Research Questions

Q. How can contradictions in NMR spectral data be resolved during characterization?

  • Methodological Answer :
  • Deuterated Solvents : Ensure solvents (e.g., CDCl₃) are anhydrous to avoid water peaks overlapping with key signals.
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing thiazole C-5 bromine coupling from aromatic protons) .
  • Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange broadening (e.g., tert-butyl rotamers) .

Q. What experimental designs are optimal for studying hydrolysis stability under varying pH conditions?

  • Methodological Answer :
  • Buffer Systems : Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 12 (NaOH).
  • Kinetic Monitoring : Use HPLC to track degradation at 25°C/37°C. Calculate half-life (t₁/₂) via first-order kinetics.
  • Product Identification : Isolate hydrolysis byproducts (e.g., 5-bromothiazol-2-yl(methyl)amine) via LC-MS and compare with synthetic standards .

Q. How can mechanistic insights into bromine substitution reactions be obtained?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using ⁷⁹Br vs. ⁸¹Br isotopes to probe transition-state symmetry.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy profiles for SNAr (nucleophilic aromatic substitution) pathways .
  • Trapping Intermediates : Use low-temperature NMR to detect Meisenheimer complexes in DMF/K₂CO₃ systems .

Q. How should researchers address byproduct formation in nucleophilic substitution reactions involving this compound?

  • Methodological Answer :
  • Reaction Optimization : Screen bases (e.g., Cs₂CO₃ vs. KOtBu) and solvents (DMF vs. THF) to minimize side reactions.
  • Byproduct Analysis : Use GC-MS to identify impurities (e.g., debrominated products) and adjust stoichiometry (e.g., 1.2 eq. nucleophile) .
  • Temperature Control : Lower reaction temperatures (<0°C) to suppress elimination pathways .

Q. What strategies are effective for structure-activity relationship (SAR) studies on thiazole-modified analogs?

  • Methodological Answer :
  • Analog Synthesis : Replace the 5-bromo group with -CF₃, -Cl, or -F using cross-coupling (e.g., Suzuki-Miyaura) or halogen exchange .
  • Biological Assays : Test analogs against fungal pathogens (e.g., Candida albicans) to correlate substituent electronegativity with MIC (minimum inhibitory concentration) .
  • Crystallography : Solve X-ray structures to link steric/electronic effects (e.g., tert-butyl conformation) with activity .

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